![molecular formula C21H20O10 B2831480 Lucidin 3-O-glucoside CAS No. 22255-29-4](/img/structure/B2831480.png)
Lucidin 3-O-glucoside
Overview
Description
Lucidin 3-O-glucoside is a compound isolated from the roots of Rubia cordifolia . It is used for research in the fields of medicine and pharmacy . The molecular weight of Lucidin 3-O-glucoside is 432.38 and its molecular formula is C21H20O10 .
Physical And Chemical Properties Analysis
Lucidin 3-O-glucoside has a molecular weight of 432.38 and its molecular formula is C21H20O10 . It is a powder form and is stable for two years when stored at the recommended temperature .Scientific Research Applications
Isolation and Structural Analysis
- Lucidin 3-O-glucoside has been identified and isolated from various plant sources, including Rubia tinctorum and Putoria calabrica. These studies focus on the structural elucidation of lucidin 3-O-glucoside and related compounds, using spectroscopic methods (El-Emary & Backheet, 1998); (Çalış et al., 2002).
Phytochemistry and Medicinal Plant Research
- Research on medicinal plants such as Rhynchotechum vestitum has revealed the presence of lucidin 3-O-glucoside, contributing to the understanding of the phytochemical profile of these plants (Lu et al., 1998).
DNA-Binding Activity and Genotoxicity
- Studies have evaluated the DNA-binding activity of lucidin 3-O-glucoside, examining its potential to form DNA adducts, which are crucial for understanding its genotoxic effects (Poginsky et al., 1991); (Westendorf et al., 1988).
Role in Health and Disease
- Research into the effects of lucidin 3-O-glucoside on human health includes studies on its potential protective effects against certain diseases and its role in promoting health, as seen in the study of anthocyanins and their impact on human retinal pigment epithelial cells (Wang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-11-12(30-21-20(29)19(28)18(27)13(7-23)31-21)5-10-14(17(11)26)16(25)9-4-2-1-3-8(9)15(10)24/h1-5,13,18-23,26-29H,6-7H2/t13-,18-,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEFZICGRGZBDD-PTKNJCLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144553 | |
Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22255-29-4 | |
Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22255-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.